molecular formula C14H11N3O2S B2618151 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide CAS No. 1223894-48-1

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2618151
CAS RN: 1223894-48-1
M. Wt: 285.32
InChI Key: ZEPKVVMAVQTQQT-UHFFFAOYSA-N
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Description

“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular formula is C13H8N6O2S2 and its molecular weight is 344.37.

Scientific Research Applications

Anticancer Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its derivatives have been explored for their anticancer potential. A study by (Ravinaik et al., 2021) reported the design, synthesis, and evaluation of such compounds, revealing moderate to excellent anticancer activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The investigation highlighted compounds that exhibited higher anticancer activities than the reference drug, etoposide.

Liquid Crystal Properties

The modification of classic calamitic mesogens with oxadiazole and thiophene, as researched by (Zafiropoulos et al., 2008), introduces significant changes to the parent mesogens, affecting their liquid crystal (LC) behavior. This study demonstrated that replacing a phenyl ring in p-quinquephenyl, p-sexiphenyl, and p-septiphenyl with 1,3,4-oxadiazole and thiophene leads to a reduction in melt transitions and a broad nematic range, suggesting potential applications in LC technologies.

Antimicrobial Agents

Further research into the antimicrobial potential of related compounds is illustrated by (Desai et al., 2011) and (Babu et al., 2012). These studies synthesized and evaluated compounds for in vitro antibacterial and antifungal activities, indicating significant activity against a range of pathogens.

Antidiabetic Screening

The potential of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide derivatives in antidiabetic therapy was investigated by (Lalpara et al., 2021). This research focused on the synthesis of novel dihydropyrimidine derivatives and their evaluation for antidiabetic activity using an α-amylase inhibition assay, highlighting the therapeutic potential of these compounds in diabetes management.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . This necessitates the development of new chemical entities to act against these microorganisms .

properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-15-14(19-17-9)10-4-6-11(7-5-10)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPKVVMAVQTQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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